molecular formula C11H9NO2 B555152 3-Indoleacrylic acid CAS No. 29953-71-7

3-Indoleacrylic acid

Cat. No.: B555152
CAS No.: 29953-71-7
M. Wt: 187.19 g/mol
InChI Key: PLVPPLCLBIEYEA-AATRIKPKSA-N
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Description

3-Indoleacrylic acid (IAA) is a chemical used for the induction of gene transcription . It is a metabolite of tryptophan produced by Peptostreptococcus species . IAA is also known to have a beneficial effect on intestinal epithelial barrier function and mitigates inflammatory responses by immune cells .


Synthesis Analysis

IAA is metabolized from tryptophan and this conversion is carried out by gut microflora . It has been found that certain bacterial strains like Parabacteroides distasonis can promote the production of IAA . The production of IAA from glucose or tryptophan by fermentation and the production of derived halogenated and oxygenated derivatives by microbial cell factories have been studied .


Molecular Structure Analysis

The molecular formula of this compound is C11H9NO2 . It is an alpha, beta-unsaturated monocarboxylic acid that is acrylic acid in which one of the hydrogens at position 3 is replaced by an indol-3-yl group .


Chemical Reactions Analysis

IAA is known to increase reactive oxygen species (ROS) production and inhibit the functions of all nutrient assimilating genes . It down-regulates ribulose-1,5-bisphosphate carboxylase/oxygenase II, and cytochrome f genes in P. donghaiense .


Physical And Chemical Properties Analysis

The molecular weight of IAA is 187.19 g/mol . It has a density of 1.4±0.1 g/cm^3 . The boiling point is 432.8±20.0 °C at 760 mmHg .

Scientific Research Applications

  • Inhibition of Tryptophan Synthetase : 3-Indoleacrylic acid inhibits the growth of Neurospora crassa mycelia by affecting tryptophan synthetase. This effect can be reversed by equimolar concentrations of tryptophan or a 10-fold molar excess of serine, indicating its potential application in biochemical studies of tryptophan metabolism (Matchett, 1972).

  • Mass Spectrometry Analysis : Anomalous features in the laser desorption/laser ionization mass spectrum of this compound, observed in a study, indicate its utility in advanced mass spectrometry techniques (Rogers, Milnes & Gormally, 1992).

  • Algicidal Activity : this compound can suppress the multiplication of Chlamydomonas reinhardtii cells in hydroponic systems without causing toxic effects on tomato seedlings, suggesting its potential as an algicide in hydroponics (Nonomura et al., 2001).

  • Radiochemical Synthesis : The successful two-step synthesis of this compound with a 14C-label in the indole ring, as reported, demonstrates its application in radiochemical studies (Morrison, Mohammad & Severns, 1989).

  • Stem Cell Research : A study found that RSC133, a synthetic derivative of this compound, enhances the reprogramming of human somatic cells into a pluripotent state and supports the growth and maintenance of human pluripotent stem cells (Lee et al., 2012).

  • Synthesis of Functionalized Indoles : 3-Indoleacrylic acids are used in a one-pot, two-step method for synthesizing 3-(1-thio)ethyl-1H-indoles, indicating its application in organic synthesis (Gao et al., 2009).

Mechanism of Action

Target of Action

3-Indoleacrylic acid, also known as trans-3-Indoleacrylic acid, is a metabolite of tryptophan produced by certain species of bacteria, including Peptostreptococcus . The primary targets of this compound are the intestinal epithelial cells . It has a beneficial effect on the intestinal epithelial barrier function and mitigates inflammatory responses by immune cells .

Mode of Action

this compound interacts with its targets, the intestinal epithelial cells, by promoting the barrier functionality of these cells . It also mitigates inflammatory responses by immune cells . Furthermore, it has been found to activate the aryl hydrocarbon receptor (AhR) signaling pathway, which in turn increases the expression level of interleukin-22 (IL-22), thus enhancing the expression of intestinal barrier-related proteins .

Biochemical Pathways

this compound is produced from tryptophan through several independent biosynthetic pathways . Four of these pathways start from tryptophan, but there is also a biosynthetic pathway independent of tryptophan . The most common biosynthetic pathways for this compound in microorganisms are the indole-3-acetamide (IAM) pathway and the indole-3-pyruvic acid (IPA) pathway .

Pharmacokinetics

It is known that this compound is metabolized from tryptophan, and this conversion is carried out by gut microflora .

Result of Action

The action of this compound results in several molecular and cellular effects. It helps to block the mycelial growth of Neurospora crassa, leading to the accumulation of indoleglycerol phosphate, which influences the rate of tryptophan synthetase . In addition, it has been found to have a high-efficient antialgal effect, increasing reactive oxygen species (ROS) production, and inhibiting the functions of all the nutrient assimilating genes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the gut microbiota plays a crucial role in the bioconversion of indoles from tryptophan Changes in the gut microbiota, therefore, can potentially affect the production and action of this compound

Safety and Hazards

When handling IAA, it is recommended to wear personal protective equipment/face protection and ensure adequate ventilation. Avoid ingestion and inhalation, dust formation, and contact with eyes, skin, or clothing .

Biochemical Analysis

Biochemical Properties

3-Indoleacrylic acid interacts with various enzymes, proteins, and other biomolecules. It is involved in the induction of gene transcription, requiring the gene of interest to be cloned in plasmids containing the trp promoter . It also plays a role in the regulation of tight junction proteins in Caco-2 cells after LPS exposure .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. It promotes the barrier functionality of the intestinal epithelial cells . It also has an anti-adipogenesis effect on human preadipocytes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to activate the aryl hydrocarbon receptor (AhR) signaling pathway . This activation leads to an increase in the expression level of interleukin-22 (IL-22), thus enhancing the expression of intestinal barrier-related proteins .

Temporal Effects in Laboratory Settings

It has been shown to have a beneficial effect on intestinal epithelial barrier function , suggesting that it may have long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, supplementation with this compound in zebrafish larvae induced by a high fat diet dramatically reduced lipid accumulation .

Metabolic Pathways

This compound is involved in the metabolism of tryptophan, an essential amino acid . It is produced by gut microflora through the breakdown of tryptophan .

Transport and Distribution

It is known that it is absorbed by the intestinal epithelial cells and diffuses into the blood .

Subcellular Localization

Given its role in activating the AhR signaling pathway , it is likely that it is localized in the nucleus where it can interact with nuclear receptors.

Properties

IUPAC Name

(E)-3-(1H-indol-3-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c13-11(14)6-5-8-7-12-10-4-2-1-3-9(8)10/h1-7,12H,(H,13,14)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLVPPLCLBIEYEA-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90184060
Record name trans-3-Indoleacrylic acid
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Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Indoleacrylic acid
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

29953-71-7, 1204-06-4
Record name trans-3-Indoleacrylic acid
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Record name Indoleacrylic acid
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Record name 3-Indolylacrylic acid
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Record name 2-Propenoic acid, 3-(1H-indol-3-yl)-
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Record name trans-3-Indoleacrylic acid
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Record name 3-(indol-3-yl)acrylic acid
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Record name trans-3-Indoleacrylic acid
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Record name 3-INDOLYLACRYLIC ACID
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Record name Indoleacrylic acid
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Melting Point

180 - 186 °C
Record name Indoleacrylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000734
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 3-indoleacrylic acid?

A1: this compound has the molecular formula C11H9NO2 and a molecular weight of 187.20 g/mol. []

Q2: Are there any notable spectroscopic features of this compound?

A2: While specific spectroscopic data isn't extensively outlined in the provided research, this compound's structure suggests characteristic peaks in techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. These would arise from its indole ring system, conjugated double bond, and carboxylic acid group. [, ]

Q3: Does this compound exhibit any biological activity?

A3: Yes, research suggests that this compound displays various biological activities, including algicidal and anti-tumor effects. [, ]

Q4: How does this compound exert its algicidal effects?

A4: Studies show that Rhodococcus sp. strain p52, a dibenzofuran-degrading bacterium, produces this compound as an extracellular substance that inhibits the growth of certain cyanobacteria species like Microcystis aeruginosa. []

Q5: Can you elaborate on the anti-tumor activity of this compound?

A5: A study found that this compound, a gut microbial metabolite produced by Parabacteroides anaerobius, might promote colorectal cancer development by inhibiting ferroptosis, a form of programmed cell death. It achieves this by activating the aryl hydrocarbon receptor (AHR), leading to the expression of aldehyde dehydrogenase 1 family member A3 (ALDH1A3), which contributes to ferroptosis resistance. []

Q6: Does this compound interact with any specific receptors?

A6: Yes, this compound has been shown to activate the aryl hydrocarbon receptor (AHR), a transcription factor involved in various cellular processes, including xenobiotic metabolism and immune responses. []

Q7: What are the potential applications of this compound?

A7: Based on its observed activities, this compound holds potential as an algicide in controlling harmful algal blooms, particularly in hydroponic systems. [] Its interaction with AHR and influence on ferroptosis might also offer avenues for further research in the context of cancer and other diseases. [, ]

Q8: Could you provide specific examples of this compound's use in controlling algal blooms?

A8: Research indicates that this compound effectively inhibits the growth of Chlamydomonas reinhardtii and a Chlamydomonas species isolated from hydroponic systems. It showed effectiveness at concentrations that did not harm tomato seedling growth, suggesting potential as a safe and effective algicide in such systems. []

Q9: What analytical techniques are commonly used to study this compound?

A9: Researchers frequently utilize techniques like High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) to identify and quantify this compound in various matrices, including urine and fecal samples. [, ]

Q10: How is this compound typically detected and quantified in biological samples?

A10: this compound is often extracted from biological samples using techniques like liquid-liquid extraction or solid-phase extraction. The extracted compound is then separated and identified using chromatography (e.g., HPLC) and detected with high sensitivity and selectivity using mass spectrometry. [, ]

Q11: Does modifying the structure of this compound affect its activity?

A11: While specific structure-activity relationship (SAR) studies are not extensively detailed in the provided research, it's plausible to assume that modifications to the indole ring, the acrylic acid moiety, or the overall molecule could impact its biological activity, including its interaction with receptors like AHR. []

Q12: Is there any information available about the toxicity of this compound?

A12: While the research highlights its potential applications, comprehensive toxicological data on this compound remains limited. Further investigation is crucial to determine its safety profile, potential adverse effects, and any long-term consequences. [, , ]

Q13: What are the potential environmental impacts of using this compound as an algicide?

A13: While this compound shows promise as a natural algicide, it's essential to consider its potential impact on the environment. Research should assess its degradation pathway, potential for bioaccumulation, and any effects on non-target organisms. []

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